molecular formula C11H13ClN2O2 B1456766 (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1420870-54-7

(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1456766
CAS No.: 1420870-54-7
M. Wt: 240.68 g/mol
InChI Key: AKUYLTDTBSKYFA-UHFFFAOYSA-N
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Description

The compound “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 210.66 . Other physical and chemical properties such as solubility, lipophilicity, and water solubility are not available in the search results.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated structure allows for efficient pharmacophore space exploration, contributes to stereochemistry, and increases three-dimensional coverage due to its non-planarity. Pyrrolidine derivatives, including bioactive molecules with target selectivity and various structural modifications like pyrrolizines and prolinol, are reported for their versatility in drug development. The structural diversity and stereogenicity of the pyrrolidine ring facilitate the design of novel compounds with varied biological profiles, showcasing its significance in drug discovery efforts (Li Petri et al., 2021).

Safety and Hazards

The compound is classified with the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-9(2-1-4-13-10)11(16)14-5-3-8(6-14)7-15/h1-2,4,8,15H,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUYLTDTBSKYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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